molecular formula C19H24N6O2S B12177687 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B12177687
M. Wt: 400.5 g/mol
InChI Key: ZFKUWIAQMXLZJX-UHFFFAOYSA-N
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Description

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound with a unique structure that combines a thiadiazole ring and a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the benzotriazinone moiety. Common reagents used in these reactions include tert-butylamine, thiosemicarbazide, and various acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazinone moiety, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide stands out due to its unique combination of a thiadiazole ring and a benzotriazinone moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from medicinal chemistry to material science, highlights its significance in scientific research.

Properties

Molecular Formula

C19H24N6O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C19H24N6O2S/c1-19(2,3)17-22-23-18(28-17)20-15(26)11-5-4-8-12-25-16(27)13-9-6-7-10-14(13)21-24-25/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,20,23,26)

InChI Key

ZFKUWIAQMXLZJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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